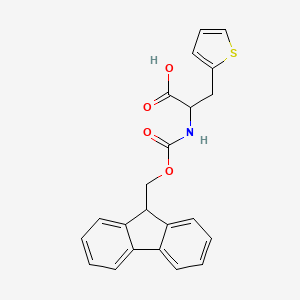

Fmoc-3-(thien-2-yl)-DL-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBMQFMUHRNKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of Non Proteinogenic Amino Acids in Expanding the Chemical Space of Peptides and Proteins

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code of organisms for protein assembly. wikipedia.org These can be naturally occurring compounds or synthetically created. sigmaaldrich.cn The introduction of NPAAs into peptide and protein structures is a powerful strategy in chemical biology and drug discovery. nih.gov

By incorporating NPAAs, scientists can create peptides and proteins with novel properties and functions that are not observed in their natural counterparts. sigmaaldrich.cnnih.gov This expansion of the chemical space can lead to several advantages:

Improved Stability: Peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteases in biological systems. nih.gov The incorporation of NPAAs can enhance proteolytic resistance, increasing the in vivo stability and therapeutic potential of peptide-based drugs. nih.gov

Enhanced Potency and Selectivity: The unique side chains of NPAAs can alter the three-dimensional structure (tertiary structure) of a peptide. sigmaaldrich.cn This can lead to a more precise fit with its biological target, thereby enhancing its potency and selectivity. sigmaaldrich.cn

Novel Functions: NPAAs can be used as molecular probes to investigate protein structure and function. sigmaaldrich.cn They can also be designed to introduce new functionalities, such as fluorescence or specific reactive groups for bioconjugation. chemimpex.com

Structural Characteristics of Thienylalanine Derivatives Within the Non Natural Amino Acid Landscape

Thienylalanine is a non-natural amino acid derivative where the phenyl group of phenylalanine is replaced by a thienyl group, which is a five-membered aromatic ring containing a sulfur atom. cymitquimica.comresearchgate.net This substitution imparts unique structural and electronic properties to the amino acid and, consequently, to the peptides that incorporate it.

The key structural characteristics of thienylalanine derivatives include:

Aromaticity and π-π Interactions: The thienyl group is an aromatic system that can participate in π-π stacking interactions, similar to the phenyl group of phenylalanine. These interactions can influence the secondary and tertiary structure of peptides.

Electronic Properties: The presence of the sulfur atom in the thiophene (B33073) ring alters the electronic distribution compared to a benzene (B151609) ring. This can affect the non-covalent interactions the side chain can form, potentially leading to different binding affinities and specificities.

Steric Effects: The size and shape of the thienyl group differ slightly from the phenyl group, which can introduce specific steric constraints within a peptide chain, influencing its conformation.

The "3-(thien-2-yl)" designation in Fmoc-3-(thien-2-yl)-DL-alanine specifies that the thienyl group is attached at the 2-position of the thiophene ring and this entire substituent is attached to the beta-carbon of the alanine. nih.gov The "DL" indicates that the compound is a racemic mixture of both the D and L stereoisomers.

Significance of the Fmoc Protecting Group in Peptide Synthesis Methodologies

The fluorenylmethyloxycarbonyl (Fmoc) group is a crucial component of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org It functions as a temporary protecting group for the α-amino group of an amino acid. altabioscience.com This protection is essential to prevent unwanted side reactions and polymerization during the controlled, stepwise addition of amino acids to a growing peptide chain. altabioscience.com

The Fmoc strategy is widely favored for several reasons:

Base-Labile Removal: The Fmoc group is readily removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This mild deprotection process is a key advantage as it minimizes the risk of damaging the growing peptide chain or acid-sensitive side-chain protecting groups. americanpeptidesociety.org

Orthogonality: In SPPS, an orthogonal protection strategy is employed, meaning that different protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.de The base-labile Fmoc group is orthogonal to the acid-labile protecting groups commonly used for the side chains of amino acids (like t-butyl or trityl groups). peptide.com This allows for the selective deprotection of the α-amino group for chain elongation, while the side-chain protecting groups remain intact until the final cleavage step. iris-biotech.de

Monitoring of Reactions: The cleavage of the Fmoc group produces a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. wikipedia.org This allows for the real-time monitoring of the deprotection reaction, ensuring that each step of the synthesis goes to completion. wikipedia.org

The widespread adoption of Fmoc chemistry has enabled the efficient and automated synthesis of long and complex peptides. altabioscience.comamericanpeptidesociety.org

Overview of Research Trajectories for Fmoc 3 Thien 2 Yl Dl Alanine

Chemical Synthesis Routes for DL-, L-, and D-Thienylalanines

Classical Organic Synthesis Approaches (e.g., Hydantoin (B18101) and Azlactone Routes)

Two of the most venerable and widely documented methods for synthesizing α-amino acids are the hydantoin and azlactone (or Erlenmeyer-Plöchl) syntheses. google.comwikipedia.orggoogle.com Both methods start with an aldehyde precursor, in this case, 2-thiophenecarboxaldehyde.

Hydantoin Route: This method involves the condensation of 2-thiophenecarboxaldehyde with hydantoin. wikipedia.org The resulting 5-thienylmethylidenehydantoin is then subjected to reduction and subsequent hydrolysis, typically under basic or acidic conditions, to open the hydantoin ring and yield the final racemic amino acid, DL-thienylalanine. wikipedia.orgshivajicollege.ac.in A key challenge in this route can be the accessibility of the substituted hydantoin precursor. google.comgoogle.com

Azlactone Route: The Erlenmeyer-Plöchl synthesis, or azlactone synthesis, is another cornerstone of amino acid preparation. wikipedia.orgbiointerfaceresearch.com It begins with the condensation of 2-thiophenecarboxaldehyde with an N-acylated glycine, such as hippuric acid or N-acetylglycine, in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. shivajicollege.ac.inresearchgate.net This reaction forms a 4-(2-thienylmethylidene)-oxazol-5(4H)-one, an unsaturated azlactone. wikipedia.orgbiointerfaceresearch.com The azlactone intermediate is then reduced and hydrolyzed to afford DL-thienylalanine. wikipedia.orgshivajicollege.ac.in

Asymmetric Synthesis Strategies for Enantiomeric Purity

While classical methods yield racemic mixtures, obtaining enantiomerically pure L- or D-thienylalanine is crucial for many applications, particularly in pharmaceuticals and peptide chemistry. google.com This can be achieved either by resolving the racemic mixture or through direct asymmetric synthesis.

Resolution of Racemates: This traditional approach involves separating the D- and L-enantiomers from the DL-mixture. One common technique is the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Another method is enzymatic kinetic resolution, which will be discussed in section 2.2.2.

Direct Asymmetric Synthesis: Modern synthetic strategies aim to create the desired enantiomer directly, avoiding the waste of the undesired enantiomer. These methods include:

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the reaction stereoselectively. After the key bond formation, the auxiliary is removed, yielding the enantiomerically enriched product.

Asymmetric Catalysis: This approach uses a chiral catalyst to control the stereochemistry of the reaction. For instance, the asymmetric hydrogenation of a prochiral precursor, like the unsaturated azlactone from the Erlenmeyer-Plöchl synthesis, using a chiral metal catalyst can produce L- or D-thienylalanine with high enantiomeric excess. thieme-connect.com Palladium-catalyzed reactions have also been employed for the synthesis of heteroarylalanine derivatives like 2-thienylalanine. acs.org

Precursor Chemistry and Reaction Mechanisms

The primary precursor for the classical synthesis of 3-(thien-2-yl)-DL-alanine is 2-thiophenecarboxaldehyde . google.comgoogle.com This aldehyde provides the characteristic thienyl side chain of the final amino acid.

Azlactone Mechanism: The Erlenmeyer-Plöchl synthesis begins with the cyclization and dehydration of N-acetylglycine by acetic anhydride to form 2-methyl-1,3-oxazol-5(4H)-one. wikipedia.org The methylene (B1212753) group of this azlactone is acidic and can be deprotonated by a base (sodium acetate). researchgate.net The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-thiophenecarboxaldehyde in a Perkin-type condensation. biointerfaceresearch.com Subsequent elimination of water yields the unsaturated 4-thienylmethylidene-azlactone. wikipedia.org The final steps involve reduction of the double bond and hydrolysis of both the amide bond and the ester-like bond within the ring to release the amino acid. shivajicollege.ac.in

Hydantoin Mechanism: In the Bucherer-Bergs reaction, a related hydantoin synthesis, the aldehyde reacts with ammonium (B1175870) carbonate and a cyanide source (like potassium cyanide). wikipedia.org It is believed to proceed through the formation of an aminonitrile intermediate, which then cyclizes upon reaction with cyanate (B1221674) (from the carbonate equilibrium) to form the hydantoin ring. Hydrolysis then cleaves the ring to give the amino acid. wikipedia.org

Biocatalytic and Enzymatic Synthesis of Thienylalanines

Biocatalysis offers a powerful and "green" alternative to classical chemical synthesis, often providing superior enantioselectivity under mild reaction conditions. Enzymes like transaminases and acylases are instrumental in producing optically pure L- and D-amino acids. researchgate.net

Application of Transaminases for Enantiospecific Preparation from Keto Acid Precursors

Transaminases, or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. mdpi.com This method is highly effective for the asymmetric synthesis of chiral amino acids from their prochiral keto acid precursors. thieme-connect.com

To synthesize L- or D-thienylalanine, the corresponding keto acid, 3-(2-thienyl)pyruvic acid , is used as the substrate. mdpi.comresearchgate.net

An (S)-selective transaminase will transfer an amino group from a donor (e.g., L-aspartic acid, L-glutamic acid, or L-alanine) to 3-(2-thienyl)pyruvic acid, producing L-3-(thien-2-yl)-alanine with very high enantiomeric excess (>99% ee). google.comresearchgate.netresearchgate.net

Conversely, a (D)-amino acid transaminase can be used to synthesize D-3-(thien-2-yl)-alanine . researchgate.net

This biocatalytic approach has been successfully implemented on a large scale, with genetically engineered E. coli strains overexpressing the desired transaminase to facilitate the reaction. researchgate.netlookchem.com

| Method | Precursor(s) | Key Reagent/Catalyst | Product Form | Key Advantage(s) | Key Disadvantage(s) |

|---|---|---|---|---|---|

| Azlactone Synthesis | 2-thiophenecarboxaldehyde, N-acetylglycine | Acetic Anhydride, NaOAc | Racemic (DL) | Well-established, versatile | Requires resolution for pure enantiomers, harsh reagents |

| Transaminase Biocatalysis | 3-(2-thienyl)pyruvic acid, Amino Donor (e.g., L-Asp) | (S)- or (R)-Transaminase Enzyme | Enantiopure (L or D) | High enantioselectivity (>99% ee), mild conditions | Requires specific enzyme and keto-acid precursor |

| Acylase Resolution | N-acetyl-DL-thienylalanine | L- or D-Acylase Enzyme | Enantiopure (L or D) + Unreacted Acyl-Enantiomer | High enantioselectivity | Maximum 50% yield for desired enantiomer, requires separation |

Enzymatic Hydrolysis (e.g., Acylase-Catalyzed Methods) for Kinetic Resolution

Kinetic resolution is an enzymatic technique used to separate enantiomers from a racemic mixture. It relies on an enzyme that selectively catalyzes a reaction on only one of the two enantiomers. nih.gov

The acylase-catalyzed method is a prime example. google.com The process starts with the racemic mixture of N-acetyl-DL-thienylalanine , which can be prepared from DL-thienylalanine.

An L-specific acylase enzyme is introduced to the racemic mixture.

The enzyme selectively hydrolyzes the N-acetyl group from N-acetyl-L-thienylalanine to produce the free amino acid L-thienylalanine . rug.nl

The N-acetyl-D-thienylalanine remains unreacted.

The reaction results in a mixture of L-thienylalanine and N-acetyl-D-thienylalanine. These two compounds have different chemical properties (e.g., acidity and solubility), which allows for their straightforward separation.

This method effectively resolves the racemic mixture, providing access to both the L-amino acid and, after a simple deacetylation step, the D-amino acid. The main limitation is that the theoretical maximum yield for the desired enantiomer in a single resolution step is 50%. researchgate.net

Integration of this compound into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-canonical amino acids like this compound into peptide chains via Solid-Phase Peptide Synthesis (SPPS) is a key strategy for developing peptides with novel structures and functions. mdpi.com The thiophene moiety can introduce unique electronic and conformational properties into the resulting peptidomimetics. unimi.itnih.gov The success of SPPS relies on efficient and high-fidelity coupling reactions and the suppression of side reactions during the stepwise elongation of the peptide chain. bachem.com

The selection of an appropriate coupling chemistry is critical for the successful incorporation of this compound into a growing peptide chain. The goal is to achieve high coupling efficiency while minimizing racemization and other side reactions. A variety of coupling reagents, developed to facilitate amide bond formation, are available for SPPS. beilstein-journals.org

Standard coupling reagents used in Fmoc-SPPS have been successfully employed for the incorporation of thienylalanine residues. These reagents typically fall into two main categories: carbodiimides and onium salts (uronium/aminium and phosphonium).

Carbodiimide-based reagents , such as N,N'-diisopropylcarbodiimide (DIC), are often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). beilstein-journals.org These additives act as activated ester intermediates, improving coupling efficiency and reducing the risk of side reactions. The DIC/Oxyma combination is considered a safe and effective alternative to the potentially explosive HOBt. beilstein-journals.org

Onium salt-based reagents are highly efficient and widely used. Examples include uronium salts like HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and TBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate), and phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). beilstein-journals.orgluxembourg-bio.comnih.gov These reagents react with the Fmoc-amino acid to form a highly reactive activated species that readily couples with the free amine of the resin-bound peptide. For instance, TBTU in DMF has been used for coupling consecutive amino acid residues in manual SPPS. nih.gov

The choice of coupling agent can be influenced by the specific peptide sequence and the potential for difficult couplings. For sterically hindered or aggregation-prone sequences, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed. beilstein-journals.org Microwave-assisted SPPS can also enhance coupling efficiency and reduce reaction times, particularly for challenging sequences. cem.combiorxiv.org

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Reagent Class | Example Reagent | Additive (if applicable) | Key Features |

| Carbodiimides | DIC (Diisopropylcarbodiimide) | HOBt, Oxyma | Cost-effective; additives enhance efficiency and suppress side reactions. beilstein-journals.org |

| Uronium Salts | HBTU, TBTU, HATU | - | High coupling efficiency and fast reaction rates. beilstein-journals.orgluxembourg-bio.com |

| Phosphonium Salts | PyBOP | - | Efficient coupling with reduced risk of guanidinylation side reaction compared to some uronium salts. beilstein-journals.orgpeptide.com |

Strategies for Mitigating Undesired Side Reactions during Peptide Elongation

During the iterative cycles of deprotection and coupling in Fmoc-SPPS, several side reactions can occur, leading to the formation of impurities that are difficult to remove. iris-biotech.de While thienylalanine itself is not reported to be exceptionally problematic, general strategies to mitigate common SPPS side reactions are essential when incorporating it into peptides.

Diketopiperazine (DKP) Formation: This side reaction is most prevalent after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide-resin can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. peptide.comiris-biotech.de

Mitigation Strategy: To circumvent this, one can use a resin that provides steric hindrance, such as a 2-chlorotrityl chloride (2-CTC) resin. peptide.com Alternatively, coupling the third amino acid immediately after the deprotection of the second residue can minimize the time the free dipeptide-amine is present.

Racemization: The chiral integrity of the α-carbon is crucial for the biological activity of the final peptide. Racemization can occur during the activation step of the coupling reaction, particularly for sensitive amino acids when strong bases and prolonged activation times are used. sigmaaldrich.com

Mitigation Strategy: Using coupling additives like HOBt or Oxyma can reduce racemization. beilstein-journals.org For particularly sensitive couplings, employing urethane-protected amino acids or using low-racemization coupling protocols (e.g., carbodiimide-based methods under acidic/neutral conditions) is recommended. cem.comsigmaaldrich.com

Aspartimide Formation: If an aspartic acid residue is present in the peptide sequence, its side-chain carboxyl group can be attacked by the backbone amide nitrogen during the basic piperidine (B6355638) treatment for Fmoc removal. iris-biotech.deresearchgate.net This forms a five-membered succinimide (B58015) ring (aspartimide), which can lead to epimerization and the formation of β-aspartyl peptide impurities. peptide.comiris-biotech.de

Mitigation Strategy: The use of bulky side-chain protecting groups for Asp, such as 3-tert-butyl-1,2-dimethyl-3-yl (OMx), can sterically hinder this side reaction. iris-biotech.de Adding HOBt to the piperidine deprotection solution can also suppress aspartimide formation. peptide.com

Table 2: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies

| Side Reaction | Description | Primary Cause | Mitigation Strategies |

| Diketopiperazine Formation | Intramolecular cyclization of a resin-bound dipeptide, leading to chain termination. iris-biotech.de | Nucleophilic attack by the N-terminal amine on the resin linkage. peptide.com | Use of sterically hindered resins (e.g., 2-CTC resin); immediate coupling of the third residue. peptide.com |

| Racemization | Loss of stereochemical integrity at the α-carbon during coupling. sigmaaldrich.com | Over-activation of the carboxylic acid, especially with strong bases. sigmaaldrich.com | Use of additives (HOBt, Oxyma); avoiding prolonged pre-activation. beilstein-journals.orgsigmaaldrich.com |

| Aspartimide Formation | Cyclization involving an aspartic acid side chain. iris-biotech.de | Base-catalyzed reaction during Fmoc deprotection with piperidine. iris-biotech.deresearchgate.net | Use of bulky side-chain protecting groups for Asp; addition of HOBt to the deprotection solution. peptide.comiris-biotech.de |

Derivatization Strategies for Functionalization of this compound

The thiophene ring of 3-(thien-2-yl)-DL-alanine offers a versatile handle for post-synthetic modification or for the introduction of pre-functionalized building blocks into peptides. This allows for the creation of peptides with tailored properties, such as altered electronics, conformation, or binding affinities. unimi.it

A primary strategy for functionalization involves electrophilic substitution on the electron-rich thiophene ring. The most reactive position for electrophilic attack on a 2-substituted thiophene is the C5 position.

C-H Borylation: A notable derivatization is the iridium-catalyzed C-H borylation of the thiophene ring. When N-Boc-protected 2-thienylalanine is treated with bis(pinacolato)diboron (B136004) (B2pin2) in the presence of an iridium catalyst, borylation occurs selectively at the 5-position of the thiophene ring in high yield. acs.org This borylated amino acid derivative can then serve as a versatile intermediate for further functionalization through Suzuki coupling reactions, allowing for the introduction of a wide array of aryl or heteroaryl groups.

On-Resin Functionalization: It is also possible to perform derivatization reactions on the thienylalanine residue after it has been incorporated into a peptide chain on the solid support. For example, peptides containing a (3,4-diaminophenyl)alanine residue immobilized on a solid support can react with aldehydes to form benzimidazole (B57391) derivatives directly on the resin. nih.gov A similar strategy could potentially be adapted for the functionalization of a suitably modified thienylalanine derivative.

The ability to functionalize the thiophene ring opens up possibilities for creating peptides with unique characteristics. For instance, extending the conjugated system through derivatization can enhance the electronic properties of the resulting peptide, making it suitable for applications in materials science. unimi.it

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Molecular Modeling and Dynamics Simulations of this compound-Containing Peptides

Molecular modeling and molecular dynamics (MD) simulations are powerful tools to probe the conformational landscape and dynamic behavior of peptides. For peptides incorporating this compound, these simulations can provide critical insights into how this specific residue influences peptide structure, flexibility, and interactions.

The incorporation of this compound into a peptide chain is expected to significantly influence its local and global conformation. The bulky Fmoc protecting group at the N-terminus and the thienyl side chain introduce steric constraints that can dictate the accessible dihedral angles (phi, ψ) of the peptide backbone.

Conformational analysis of peptides containing this residue would typically begin with the creation of a 3D model of the peptide. Using molecular mechanics force fields, such as AMBER, CHARMM, or GROMOS, the peptide's potential energy surface can be explored. MD simulations would then be performed to sample a wide range of conformations over time, providing a dynamic picture of the peptide's flexibility. acs.org

Analysis of the MD trajectories would likely involve the generation of Ramachandran plots for the residues adjacent to the this compound. These plots visualize the distribution of phi (φ) and psi (ψ) backbone dihedral angles, revealing the preferred secondary structure elements like β-sheets, α-helices, or turns. nih.gov In studies of peptides containing other bulky, non-natural amino acids, it has been observed that these residues can induce specific turn-like structures. nih.govunimi.it For instance, a study on a bradykinin (B550075) antagonist containing β-(2-thienyl)alanine revealed the formation of a nonideal βII-turn in a micellar environment. nih.gov

Table 1: Representative Backbone Dihedral Angles for a Thienyl-Alanine Containing Peptide in Simulation

| Residue Position | Predominant Dihedral Angles (φ, ψ) | Associated Secondary Structure |

| i-1 | (-120°, +120°) | β-sheet / Turn |

| i (Thienyl-Ala) | (-70°, +150°) | Turn / Unstructured |

| i+1 | (-60°, -40°) | α-helix / Turn |

This table presents hypothetical yet plausible data based on typical dihedral angles observed in molecular dynamics simulations of peptides with non-canonical amino acids.

A key feature of Fmoc-protected amino acids is their propensity for self-assembly into ordered nanostructures, a process driven by a combination of non-covalent interactions. mdpi.com The primary driving force for the self-assembly of Fmoc-amino acids is the π-π stacking of the planar fluorenyl groups. rsc.orgnih.gov This interaction is complemented by hydrogen bonding between the amino acid backbones and potentially by interactions involving the side chains.

For this compound, the thienyl side chain introduces another aromatic moiety capable of participating in π-π stacking, either with other thienyl groups or with the Fmoc groups. MD simulations are instrumental in elucidating the specific geometry and energetics of these interactions. Radial distribution functions (RDFs) can be calculated from the simulation trajectories to determine the preferred distances between the aromatic rings, providing evidence for stacking.

Coarse-grained MD simulations, where groups of atoms are represented as single particles, can be particularly useful for studying the slower process of self-assembly into larger aggregates like fibrils or gels. rsc.org These simulations have shown that for many Fmoc-amino acids, the initial step is the formation of dimers or small oligomers, which then grow into larger, more ordered structures. nih.gov The presence of the thienyl group could modulate the morphology of these self-assembled structures. Research on peptides with thienylalanine has shown they can form β-sheet-rich amyloid-like fibrils, driven by the self-assembly of the hydrophobic aromatic units. nih.gov

Conformational Analysis and Backbone Flexibility Studies

Quantum Mechanical Calculations of Electronic Structure and Charge Distribution

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide a higher level of theoretical detail about the electronic properties of a molecule. nih.gov For this compound, QM calculations would be essential for understanding the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO).

These calculations can accurately predict the partial charges on each atom, which are crucial for developing accurate force field parameters for MD simulations. The charge distribution across the thienyl ring, which contains a sulfur heteroatom, is of particular interest as it will govern its electrostatic interactions with other molecules, including water, ions, and other parts of the peptide. Studies on peptides containing β-2-thienylalanine have utilized QM methods to model its conformational and charge properties. nih.gov

Table 2: Hypothetical Partial Atomic Charges for Key Moieties of this compound from QM Calculations

| Molecular Moiety | Atom | Partial Charge (e) |

| Fmoc Group | Carbonyl Carbon | +0.55 |

| Fmoc Group | Carbonyl Oxygen | -0.50 |

| Thienyl Ring | Sulfur | -0.15 |

| Thienyl Ring | Cα | +0.10 |

| Thienyl Ring | Cβ | -0.20 |

| Peptide Backbone | Amide Nitrogen | -0.45 |

| Peptide Backbone | Amide Hydrogen | +0.30 |

This table provides illustrative data based on typical partial charges derived from quantum mechanical calculations for similar functional groups in peptides.

In Silico Prediction of Molecular Interactions and Biological Recognition

In silico methods are increasingly used to predict how a novel peptide might interact with biological targets, such as proteins or nucleic acids. nih.gov For a peptide containing this compound, computational docking and molecular dynamics simulations can be used to model its binding to a target protein.

The unique size, shape, and electronic properties of the thienyl side chain can lead to specific interactions within a protein's binding pocket. For example, the sulfur atom could potentially form specific interactions with certain amino acid residues. Docking studies would involve placing the peptide into the active site of a target protein in various orientations and scoring the resulting complexes based on their predicted binding affinity. mdpi.com

A significant challenge in the in silico study of non-canonical amino acids is the availability of accurate force field parameters and the ability of scoring functions to correctly handle these novel residues. nih.govresearchgate.net Often, new parameters must be derived using QM calculations. acs.org Despite these challenges, computational approaches are invaluable for generating hypotheses about the biological recognition of peptides containing residues like this compound, guiding further experimental work. mdpi.com These methods can help in the rational design of peptides with enhanced binding affinity or specificity for a particular biological target.

Applications in Advanced Chemical Biology and Biomolecular Engineering

Utilization in Non-Ribosomal Peptide Synthetase (NRPS) Systems Research

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzyme complexes that bacteria and fungi use to assemble a wide array of peptide-based natural products, many with important pharmacological properties. nih.govresearchgate.net These enzymes operate as assembly lines, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. uzh.ch The use of unnatural amino acids like 3-(thien-2-yl)-alanine in this context offers a powerful tool for both studying and engineering these complex biosynthetic pathways.

At the heart of each NRPS module is the adenylation (A) domain, which is responsible for recognizing and activating a specific amino acid substrate via the formation of an aminoacyl-adenylate. nih.govmdpi.com The substrate specificity of the A-domain is determined by a "specificity-conferring code," which consists of a handful of key amino acid residues lining the substrate-binding pocket. nih.govbiorxiv.org By comparing these residues across different A-domains, researchers can predict the substrate of uncharacterized enzymes. nih.govresearchgate.net

Studies have shown that some NRPS A-domains possess a degree of substrate promiscuity, allowing them to recognize and activate analogues of their cognate amino acid. Research on the tyrocidine NRPS, for example, has demonstrated that it can activate and incorporate phenylalanine analogues such as β-2-thienylalanine. researchgate.net This indicates that the binding pocket of the phenylalanine-activating A-domain in the tyrocidine synthetase can accommodate the thiophene (B33073) ring of thienylalanine in place of a benzene (B151609) ring. Such findings are critical for understanding the molecular basis of substrate recognition and the evolutionary flexibility of NRPS systems. By testing a panel of unnatural amino acids like 3-(thien-2-yl)-alanine against various A-domains, scientists can refine the predictive power of the specificity code and map the boundaries of substrate tolerance.

| Key Aspect of A-Domain Specificity | Description | Research Finding |

| Specificity-Conferring Code | A set of ~10 amino acid residues within the A-domain's binding pocket that dictates substrate selection. biorxiv.org | Altering these residues through mutagenesis can switch the substrate specificity of the A-domain. nih.gov |

| Substrate Recognition | The A-domain binds its cognate amino acid and activates it with ATP to form an aminoacyl-adenylate. uzh.ch | The phenylalanine-activating A-domain of PheA has been crystallized, revealing the structural basis for recognition. nih.gov |

| Analogue Tolerance | Some A-domains can accept and activate structural analogues of their primary substrate. | The tyrocidine NRPS system can incorporate β-2-thienylalanine, demonstrating tolerance for this phenylalanine analogue. researchgate.net |

The modular architecture of NRPSs makes them prime targets for combinatorial biosynthesis and protein engineering. researchgate.net By swapping, modifying, or mutating the constituent domains, it is possible to create engineered NRPS assembly lines that produce novel "unnatural" natural products with altered structures and potentially new biological activities. nih.gov

The ability of certain A-domains to process 3-(thien-2-yl)-alanine is a key enabler for this endeavor. researchgate.net Scientists can engineer an NRPS module to incorporate thienylalanine by either mutating the A-domain of a phenylalanine-specific module to enhance its affinity for the analogue or by finding a naturally promiscuous A-domain that already accepts it. nih.gov This allows for the programmed incorporation of this non-canonical residue into a target peptide scaffold. Recent advances, such as the "eXchange Unit between T domains" (XUT) approach, provide more robust methods for creating functional hybrid synthetases from different NRPS fragments, further expanding the toolkit for generating peptide diversity. nih.gov

Elucidation of Adenylation (A) Domain Substrate Specificity

Genetic Code Expansion for Site-Specific Protein Modification

Distinct from NRPS-mediated synthesis, genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins during ribosomal translation. acs.orgnih.gov This technique has been used to introduce a vast array of new chemical functionalities into recombinant proteins, facilitating novel research in protein engineering and chemical biology. nih.govyale.edu

The most common strategy for the site-specific incorporation of an ncAA like 3-(thien-2-yl)-alanine involves the reassignment of a codon. yale.edu Typically, a stop codon, most often the amber codon (UAG), is repurposed to encode the ncAA. acs.orgaddgene.org

The process requires several components:

A gene of interest is mutated to contain a UAG codon at the desired site of incorporation. addgene.org

The host organism (e.g., E. coli) is engineered to express an orthogonal translation system (see 5.2.2). nih.gov

The ncAA, 3-(thien-2-yl)-alanine, is added to the cell culture medium, from where it is taken up by the cells. addgene.org

When the ribosome encounters the UAG codon in the mRNA, the orthogonal system hijacks the translational process, inserting 3-(thien-2-yl)-alanine into the growing polypeptide chain instead of terminating translation. nih.gov This approach allows for the precise placement of a single thienylalanine residue at any desired position within a protein. rsc.org

The core technology enabling genetic code expansion is the orthogonal translation system (OTS). yale.edunih.gov An OTS is composed of a matched pair of molecules: an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). acs.org This pair is engineered to be "orthogonal" to the host's own translational machinery, meaning it functions independently without cross-reacting with any of the host's endogenous synthetases or tRNAs. nih.gov

To develop an OTS for 3-(thien-2-yl)-alanine, researchers typically start with an existing aaRS/tRNA pair, such as the tyrosyl- or phenylalanyl-tRNA synthetase systems from E. coli or the pyrrolysyl-tRNA synthetase (PylRS) from archaea, and re-engineer its specificity. core.ac.ukbiorxiv.org The process involves:

Synthetase Engineering: The active site of the aaRS is mutated to relax its specificity for the natural amino acid and create a binding pocket that preferentially recognizes 3-(thien-2-yl)-alanine. core.ac.uk

tRNA Engineering: The anticodon of the tRNA is changed to recognize the repurposed codon (e.g., CUA to read the UAG stop codon). yale.edu

Directed Evolution: Libraries of mutant synthetases are generated and screened to identify variants that efficiently and specifically charge the orthogonal tRNA with 3-(thien-2-yl)-alanine. biorxiv.org

The successful development of such an OTS provides a robust and generalizable method for incorporating this unique building block into virtually any protein expressed in the host organism. yale.edubiorxiv.org

| Orthogonal System Component | Function | Engineering Goal |

| Non-Canonical Amino Acid (ncAA) | The desired building block to be incorporated (e.g., 3-(thien-2-yl)-alanine). | Must be supplied exogenously and be taken up by the cell. addgene.org |

| Repurposed Codon | A codon reassigned to encode the ncAA, typically the UAG amber stop codon. | Gene of interest is mutated to place this codon at the desired incorporation site. acs.org |

| Orthogonal aaRS | An engineered synthetase that specifically recognizes the ncAA. | Mutate the active site to bind the ncAA but not any of the 20 canonical amino acids. core.ac.uk |

| Orthogonal tRNA | An engineered tRNA that is charged by the orthogonal aaRS. | Modify the anticodon to be complementary to the repurposed codon (e.g., CUA). yale.edu |

Strategies for Incorporating Thienylalanine into Recombinant Proteins

Design of Peptide-Based Probes for Biological Systems

Peptide-based probes are powerful tools for studying biological processes, offering high specificity and biocompatibility. beilstein-journals.orgacs.org By integrating reporter groups or unique chemical handles into a peptide sequence, scientists can create probes for molecular imaging, activity-based profiling, and sensing applications. mdpi.comrsc.org

The incorporation of 3-(thien-2-yl)-alanine into a peptide sequence can be leveraged for probe design in several ways. As a structural analogue of phenylalanine and tryptophan, it can be used to systematically probe the binding interactions between a peptide and its target protein. researchgate.net The replacement of a key aromatic residue with thienylalanine can reveal important information about the role of π-stacking or hydrophobic interactions in molecular recognition.

Furthermore, the thiophene ring itself possesses distinct electronic and spectroscopic properties compared to the benzene or indole (B1671886) rings of its natural counterparts. While not inherently fluorescent, the thiophene moiety can influence the local environment of an attached fluorophore or act as a unique vibrational or NMR spectroscopic reporter. Peptides designed with specific sequences can target enzymes like β-tryptase or scaffolding proteins like 14-3-3, and the inclusion of a non-canonical residue like thienylalanine could be used to fine-tune binding affinity or introduce a bioorthogonal handle for subsequent chemical modification. beilstein-journals.org

Development of Fluorescently Tagged Peptide Probes

The intrinsic fluorescence of the Fmoc group can be harnessed for the development of fluorescently tagged peptide probes. While the Fmoc group is typically removed during peptide synthesis, its retention in the final peptide can serve as a fluorescent reporter. These probes are instrumental in visualizing and tracking the localization and dynamics of peptides within cellular environments. The thienylalanine residue can be strategically placed within a peptide sequence to mimic a natural phenylalanine residue, thereby directing the probe to specific protein-protein or peptide-receptor interactions.

The synthesis of such probes involves standard solid-phase peptide synthesis protocols, with the key difference being the final deprotection step, where the Fmoc group on the N-terminal amino acid, or a strategically placed internal Fmoc-protected residue like Fmoc-3-(thien-2-yl)-DL-alanine, is retained. The resulting fluorescently labeled peptide can then be used in various bio-imaging techniques, such as fluorescence microscopy, to study its cellular uptake, distribution, and interaction with target biomolecules.

Creation of Peptide Ligands for Receptor and Enzyme Interaction Studies

The incorporation of this compound into peptide sequences allows for the creation of novel ligands to study receptor and enzyme interactions. The thienyl ring of thienylalanine can engage in different non-covalent interactions compared to the phenyl ring of phenylalanine, potentially leading to altered binding affinities and specificities. This makes it a valuable tool for structure-activity relationship (SAR) studies, where researchers systematically modify a peptide's structure to understand the key determinants of its biological activity.

By replacing phenylalanine residues with thienylalanine in a known peptide ligand, researchers can probe the importance of the aromatic side chain in binding to a specific receptor or enzyme active site. The use of the DL-racemic mixture of this compound can also be advantageous in screening for novel interactions, as both D- and L-enantiomers are present, potentially leading to the discovery of unexpected binding modes or inhibitors.

Investigating Analog Activity in Biological Pathways

The structural similarity of 3-(thien-2-yl)-alanine to the natural amino acid phenylalanine allows for its use as a molecular mimic to investigate and perturb biological pathways.

This compound as a Phenylalanine Analog in Enzyme Studies

One of the most well-documented applications of a thienylalanine analog is in the study of phenylalanine hydroxylase (PAH), the enzyme responsible for converting L-phenylalanine to L-tyrosine. researchgate.net Studies have shown that 3-(2-thienyl)-L-alanine (THA) can act as a competitive substrate and an allosteric activator of human PAH. researchgate.net This means that THA not only binds to the active site of the enzyme in a manner similar to phenylalanine but also induces a conformational change that activates the enzyme. researchgate.net

The inhibitory properties of β-2-thienyl-dl-alanine on rat phenylalanine hydroxylase have also been investigated. In vitro experiments have demonstrated that it acts as a competitive inhibitor of the enzyme in both liver and kidney homogenates. nih.govnih.gov

Below is a table summarizing the kinetic parameters of rat liver phenylalanine hydroxylase in the presence and absence of β-2-thienyl-dl-alanine.

| Condition | Apparent Km for Phenylalanine (mM) | Vmax |

| Without Inhibitor | 0.61 | No significant change |

| With 24 mM β-2-thienyl-dl-alanine | 2.70 | No significant change |

| Data from in vitro studies on rat liver phenylalanine hydroxylase. nih.govnih.gov |

These findings highlight the utility of thienylalanine derivatives in probing the active site and regulatory mechanisms of enzymes involved in amino acid metabolism. The Fmoc-protected version, this compound, serves as the starting material for incorporating this valuable analog into peptide-based enzyme inhibitors or probes.

Analysis of Metabolic Pathway Perturbations by Thienylalanine Derivatives

The introduction of thienylalanine into biological systems can lead to perturbations in metabolic pathways that involve phenylalanine. By acting as a competitive inhibitor of enzymes like phenylalanine hydroxylase, thienylalanine derivatives can modulate the flux through these pathways. nih.govnih.gov The limited inhibitory effects and rapid metabolism of β-2-thienyl-dl-alanine have been noted as factors that may restrict its utility as a potent inducer of phenylketonuria-like conditions in animal models. nih.govnih.gov

The analysis of such metabolic perturbations can be carried out using techniques like mass spectrometry-based metabolomics. creative-proteomics.comshimadzu.com By comparing the metabolic profiles of cells or organisms treated with a thienylalanine derivative to untreated controls, researchers can identify changes in the levels of various metabolites, providing insights into the downstream effects of inhibiting specific enzymatic steps. These studies are crucial for understanding the intricate network of metabolic reactions and for identifying potential targets for therapeutic intervention.

Emerging Research Directions and Interdisciplinary Prospects

Expansion of the Chemical Diversity of Thienylalanine Derivatives for Novel Applications

The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern protein engineering and drug discovery, allowing for the creation of proteins and peptides with enhanced stability and novel activities. nih.gov The thienyl group of 3-(thien-2-yl)-alanine serves as a versatile scaffold for further chemical modification, enabling researchers to systematically expand the functional diversity of this core structure. nih.gov By introducing different substituents onto the thiophene (B33073) ring or modifying the amino acid backbone, a wide array of derivatives can be synthesized, each with unique properties.

This expansion of chemical diversity is critical for developing new applications. For instance, modified thienylalanine derivatives have been used as probes to study protein structure and function. acs.org The substitution of natural amino acids, like histidine in blue fluorescent protein (BFP), with analogues such as 3-(2-thienyl)-alanine has been shown to create mutant proteins with distinct spectral properties. acs.org This highlights the potential for developing novel biosensors and imaging agents. Furthermore, the development of diverse UAA libraries, including those with unique side chains like cyanopyridylalanine for specialized "click" reactions, provides powerful tools for creating complex peptide structures like macrocycles. iris-biotech.de This approach dramatically expands the possibilities for constructing combinatorial libraries to discover new therapeutic leads and functional biomaterials. nih.govacs.org

| Derivative Name | Key Structural Feature | Potential Application | Reference |

|---|---|---|---|

| 3-(2-Thienyl)-alanine | Thiophene ring | Modulating spectral properties of fluorescent proteins, probing protein structure. | acs.org |

| 2-(5-Bromo-thienyl)-alanine | Brominated thiophene ring | Genetically encoded probe for protein structure and function. | acs.org |

| l-Thienylalanines (general) | Thiophene-containing side chain | Enzymatic synthesis, expansion of protein functional diversity. | nih.gov |

Integration with Synthetic Biology for De Novo Design of Peptidomimetics

Synthetic biology provides a powerful framework for integrating UAAs like thienylalanine into biological systems, enabling the de novo design of peptidomimetics with programmed functions. A key technology in this field is Genetic Code Expansion (GCE), which allows for the site-specific incorporation of non-canonical amino acids into proteins within living cells. acs.orgnih.gov This is achieved by engineering orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that function independently of the host cell's own translational machinery. acs.orgnih.gov

The integration of Fmoc-3-(thien-2-yl)-DL-alanine and its derivatives into GCE platforms allows for the precise placement of this UAA within a polypeptide chain. This opens the door to creating novel peptidomimetics with enhanced characteristics, such as increased resistance to proteolytic degradation. nih.gov Researchers have successfully used synthetic libraries of noncanonical peptides to perform de novo discovery of binders for specific biological targets, such as the human angiotensin-converting enzyme 2 (ACE2). nih.gov This approach, combining diverse chemical building blocks with powerful biological selection methods, accelerates the discovery of new affinity reagents and therapeutic candidates. nih.gov Furthermore, computational protein design is emerging as a critical tool, allowing scientists to design new protein and peptide structures from first principles, moving beyond the structures found in nature to explore the "dark matter of protein space". aps2025.orgresearchgate.net

| Concept | Description | Relevance to Thienylalanine | Reference |

|---|---|---|---|

| Genetic Code Expansion (GCE) | A technique to incorporate non-canonical amino acids into proteins during translation. | Enables the site-specific insertion of thienylalanine into a protein sequence in vivo. | acs.orgnih.gov |

| Orthogonal aaRS/tRNA Pairs | An engineered enzyme-tRNA pair that uniquely recognizes a UAA and its corresponding codon, without cross-reacting with endogenous pairs. | The essential molecular machinery required to genetically encode thienylalanine. | acs.org |

| De Novo Design | The design of new peptide or protein structures from first principles or via computation. | Allows for the creation of novel peptidomimetics containing thienylalanine with predefined structures and functions. | aps2025.orgnih.gov |

| Noncanonical Peptide Libraries | Large collections of synthetic peptides containing a variety of unnatural amino acids. | Used in screening and selection experiments to identify thienylalanine-containing peptides with high affinity for specific targets. | nih.gov |

Advanced Characterization of Peptide Self-Assembly and Supramolecular Structures Containing Thienylalanine

Peptides containing 3-(thien-2-yl)-alanine can self-assemble into highly ordered supramolecular structures, driven by a combination of noncovalent interactions such as hydrogen bonding and π-π stacking. nih.govbilkent.edu.tr The aromatic thiophene ring is particularly important, as it can participate in π-stacking interactions that help to stabilize the resulting nanostructures. nih.gov A notable study investigated a peptide designed with β-2-thienylalanine units, which was shown to form β-sheet-rich amyloid fibrils with a twisted morphology. nih.gov At high concentrations, these fibrils further organize to form a self-assembling hydrogel, a class of biomaterials with significant potential in tissue engineering and drug delivery. nih.gov

The characterization of these complex assemblies requires a suite of advanced analytical techniques. Cryo-electron microscopy (Cryo-EM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) are used to directly visualize the morphology of the resulting nanofibers, nanotubes, and hydrogels. nih.govnih.gov Spectroscopic methods such as circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy provide information about the secondary structure of the peptides within the assembly, confirming the presence of features like β-sheets. nih.govnih.gov Furthermore, molecular dynamics (MD) simulations, often constrained by experimental data from 2D-NMR, offer detailed, atom-level insights into the folded structures and the specific molecular interactions that drive the self-assembly process. nih.govmdpi.com

| Technique | Information Provided | Reference |

|---|---|---|

| Atomic Force Microscopy (AFM) | High-resolution imaging of surface topography and morphology of nanostructures. | nih.govnih.govmdpi.com |

| Circular Dichroism (CD) Spectroscopy | Determination of peptide secondary structure (e.g., β-sheet, α-helix) in solution. | nih.govnih.gov |

| Electron Microscopy (Cryo-EM, TEM) | Visualization of the overall shape, size, and fine details of self-assembled structures. | nih.govnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Analysis of secondary structure through characteristic vibrational modes of the peptide backbone. | nih.gov |

| Molecular Dynamics (MD) Simulations | Atomistic modeling of peptide folding, interaction, and assembly dynamics. | nih.govmdpi.com |

| X-Ray Diffraction (XRD) | Information on the periodic arrangement of molecules within crystalline or fibrillar structures. | nih.gov |

Interdisciplinary Research Foci at the Interface of Chemistry, Biology, and Materials Science

The study of this compound and its applications epitomizes the convergence of chemistry, biology, and materials science. upb.rousc.esbradford.ac.uk This interdisciplinary approach is essential for tackling major scientific challenges, from developing new therapeutics to creating sustainable technologies. bradford.ac.ukeuropa.eu Research centers are increasingly being established to foster this type of collaboration, bringing together experts from diverse fields to translate laboratory discoveries into real-world solutions. upb.roeuropa.euircbc.ac.cn

Thienylalanine-containing peptides serve as a prime example of this synergy. Their design and synthesis are rooted in organic and medicinal chemistry. chemimpex.com Their integration into biological systems for the creation of peptidomimetics is a key focus of synthetic biology. acs.org The self-assembly of these peptides into functional nanostructures, such as hydrogels, is a central topic in materials science. nih.govbilkent.edu.tr These materials have prospective applications in fields as varied as regenerative medicine, biosensing, and drug delivery. nih.govmdpi.com The unique properties conferred by the thienyl group—such as electronic conductivity and responsiveness to stimuli—open up possibilities for use in bioelectronics and advanced functional materials, further blurring the lines between these traditional scientific disciplines. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.